

# NP213: A Paradigm Shift in Antifungal Safety Compared to Systemic Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NP213    |           |
| Cat. No.:            | B1679984 | Get Quote |

For researchers, scientists, and drug development professionals, a new topical antifungal agent, **NP213**, is demonstrating a superior safety profile, starkly contrasting with the known systemic toxicities of conventional antifungal drugs. Developed as a novel peptide-based topical treatment, **NP213**'s localized action and lack of systemic exposure mitigate the risks of liver and kidney damage commonly associated with systemic antifungal therapies.

**NP213**, a synthetic antimicrobial peptide, is designed for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2][3] Clinical trial data has consistently shown that **NP213** is not absorbed into the bloodstream, thereby avoiding the systemic adverse events that plague many oral and intravenous antifungal medications.[4][5][6] This localized approach is a significant advancement in antifungal therapy, offering a promising alternative for patients, especially those with pre-existing conditions or those on multiple medications.

Systemic antifungal agents, while effective in treating invasive fungal infections, are associated with a range of side effects, including significant hepatotoxicity and nephrotoxicity.[7][8][9] This guide provides a comparative analysis of the safety profile of **NP213** against various classes of systemic antifungals, supported by experimental data and detailed methodologies.

## Comparative Safety Profile: NP213 vs. Systemic Antifungals

The most striking difference between **NP213** and systemic antifungals lies in their safety profiles, particularly concerning organ toxicity. Due to its topical application and lack of systemic



absorption, **NP213** has not been associated with any significant systemic adverse events in clinical trials.[4][5] In contrast, systemic antifungals have well-documented risks of liver and kidney injury.

#### Hepatotoxicity

A meta-analysis of 39 studies involving over 8,000 patients revealed that treatment discontinuation due to adverse reactions was notably high for certain systemic antifungals. For instance, the pooled risk of stopping treatment due to adverse events was over 10% for amphotericin B formulations and itraconazole.[7] Furthermore, a significant percentage of patients on voriconazole (19.7%) and itraconazole (17.4%) experienced elevated serum liver enzymes.[7] In the case of itraconazole, 1.5% of patients had to discontinue treatment due to hepatotoxicity.[7]

| Systemic<br>Antifungal                        | Pooled Risk of Treatment Discontinuation due to Adverse Reactions | Incidence of Elevated Serum Liver Enzymes (Not Requiring Discontinuation) | Treatment Discontinuation due to Hepatotoxicity |
|-----------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------|-------------------------------------------------|
| Amphotericin B<br>Formulations                | >10%                                                              | -                                                                         | -                                               |
| Itraconazole                                  | >10%                                                              | 17.4%                                                                     | 1.5%                                            |
| Voriconazole                                  | -                                                                 | 19.7%                                                                     | -                                               |
| Fluconazole                                   | 2.5% - 3.8%                                                       | 2.0% - 9.3%                                                               | -                                               |
| Echinocandins<br>(Caspofungin,<br>Micafungin) | 2.5% - 3.8%                                                       | 2.0% - 9.3%                                                               | -                                               |
| NP213                                         | No systemic adverse events reported                               | No evidence of systemic exposure                                          | Not applicable                                  |

Table 1: Comparative Hepatotoxicity of Systemic Antifungals and **NP213**. Data for systemic antifungals sourced from a meta-analysis by Wang et al. (2010).[7]



#### **Nephrotoxicity**

Amphotericin B deoxycholate is widely recognized for its high potential for nephrotoxicity.[7][8] [10] While lipid formulations of amphotericin B have a reduced risk, they are not entirely devoid of this adverse effect.[8][10] Other systemic antifungals, such as fluconazole and flucytosine, require dose adjustments in patients with impaired renal function, indicating a potential for renal complications.[1] In stark contrast, the topical application of **NP213** eliminates the risk of druginduced kidney damage.

| Systemic Antifungal Class          | Potential for Nephrotoxicity                                              |  |
|------------------------------------|---------------------------------------------------------------------------|--|
| Polyenes (Amphotericin B)          | High                                                                      |  |
| Azoles (Fluconazole, Itraconazole) | Low; dose adjustment may be required for some agents in renal impairment. |  |
| Echinocandins                      | Low                                                                       |  |
| NP213                              | No evidence of systemic exposure, thus no risk of nephrotoxicity.         |  |

Table 2: Comparative Nephrotoxicity of Systemic Antifungals and NP213.

### **Experimental Protocols**

The favorable safety profile of **NP213** is substantiated by rigorous clinical trial protocols designed to assess systemic absorption and local tolerance.

### **NP213** Clinical Trial Safety Protocol

Phase I and IIa clinical trials for **NP213** involved the topical application of a 10% (w/v) solution to the affected toenails of patients with onychomycosis.[5] Key aspects of the safety monitoring protocol included:

Pharmacokinetic Analysis: Blood plasma samples were collected from trial participants to
measure NP213 concentrations. In all studies, plasma levels of NP213 were below the lower
limit of quantification, confirming the lack of systemic absorption.[4][5]



- Adverse Event Monitoring: Patients were closely monitored for any local or systemic adverse
  events. The reported adverse events possibly related to NP213 were mild and localized,
  consisting of mild erythema (redness) of the skin around the treated nail and one case of a
  moderate headache.[5] No serious adverse events were reported.[5]
- Maximal Exposure Study: To further confirm the lack of systemic exposure, a study was
  conducted where NP213 was applied to all twenty finger and toenails daily for 28 days. Even
  under these maximal use conditions, no detectable levels of NP213 were found in the
  plasma.[4]

### **Mechanisms of Action and Signaling Pathways**

The differing safety profiles of **NP213** and systemic antifungals are a direct consequence of their distinct mechanisms of action and their interaction with fungal and human cells.

#### **NP213: Fungal Membrane Disruption**

**NP213**'s mechanism of action involves the direct disruption of the fungal cell membrane.[11] This is a rapid, fungicidal action that does not rely on interfering with intracellular metabolic pathways that might have homologs in human cells.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. Treatment of Invasive Fungal Infections in Renally Impaired Patients with Amphotericin B Colloidal Dispersion PMC [pmc.ncbi.nlm.nih.gov]
- 3. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PubMed [pubmed.ncbi.nlm.nih.gov]







- 4. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungals and renal safety--getting the balance right PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal agents and the kidney: pharmacokinetics, clinical nephrotoxicity, and interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [NP213: A Paradigm Shift in Antifungal Safety Compared to Systemic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679984#a-comparative-study-of-np213-s-safety-profile-with-systemic-antifungals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com